molecular formula C18H19ClN2O5 B4991513 N-[(E)-3-[bis(2-hydroxyethyl)amino]-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(E)-3-[bis(2-hydroxyethyl)amino]-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B4991513
M. Wt: 378.8 g/mol
InChI Key: BDBAEUOBRPJBTG-NTCAYCPXSA-N
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Description

N-[(E)-3-[bis(2-hydroxyethyl)amino]-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a synthetic compound that belongs to the class of chalcone derivatives. Chalcones are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-[bis(2-hydroxyethyl)amino]-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves the aldol condensation of [N,N-bis(2-hydroxyethyl)-3-amino]-acetophenone with aromatic aldehydes . The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-[bis(2-hydroxyethyl)amino]-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable solvent like ethanol or methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and coatings with antimicrobial properties.

Mechanism of Action

The mechanism of action of N-[(E)-3-[bis(2-hydroxyethyl)amino]-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with various molecular targets and pathways . The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. It may also interfere with the synthesis of essential biomolecules, thereby exerting its antimicrobial and anticancer effects.

Comparison with Similar Compounds

N-[(E)-3-[bis(2-hydroxyethyl)amino]-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can be compared with other chalcone derivatives :

    Similar Compounds: Other chalcone derivatives include 3-[N,N-bis(2-hydroxyethyl)-amino]-chalcone, 3-[N,N-bis(2-hydroxyethyl)-amino]-acetophenone, and various substituted chalcones.

    Uniqueness: This compound is unique due to its specific substitution pattern and the presence of the furan-2-carboxamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-3-[bis(2-hydroxyethyl)amino]-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5/c19-14-5-3-13(4-6-14)12-15(18(25)21(7-9-22)8-10-23)20-17(24)16-2-1-11-26-16/h1-6,11-12,22-23H,7-10H2,(H,20,24)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBAEUOBRPJBTG-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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